molecular formula C13H13ClN2O3S2 B2613520 4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1396874-36-4

4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No.: B2613520
CAS No.: 1396874-36-4
M. Wt: 344.83
InChI Key: CPBOGDMYIIHSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a sophisticated chemical intermediate of significant interest in medicinal chemistry, particularly in the development of targeted protein kinase inhibitors. The benzo[d]thiazole core is a privileged scaffold in drug discovery, known for its ability to interact with the ATP-binding site of various kinases. This specific compound is functionally characterized by the presence of a chlorine atom at the 4-position and a 1-(cyclopropylsulfonyl)azetidin-3-yl)oxy side chain at the 2-position. The chloro group serves as a versatile handle for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid exploration of structure-activity relationships (SAR). The azetidine ring, constrained by a cyclopropylsulfonyl group, is a key structural motif that can confer improved metabolic stability and selectivity profiles to resulting drug candidates. Research indicates that analogous compounds featuring this core structure exhibit potent inhibitory activity against a range of kinases, including P38 MAPK and JAK family kinases, which are critical targets in oncology and inflammatory disease research [https://www.rcsb.org/structure/3FL5]. Consequently, this reagent serves as a critical building block for the synthesis and optimization of novel small-molecule therapeutics aimed at modulating dysregulated signaling pathways. Its primary research value lies in enabling the efficient construction of diverse chemical libraries for high-throughput screening and lead compound optimization campaigns.

Properties

IUPAC Name

4-chloro-2-(1-cyclopropylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c14-10-2-1-3-11-12(10)15-13(20-11)19-8-6-16(7-8)21(17,18)9-4-5-9/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBOGDMYIIHSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of the Chloro Group: The chloro substituent can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an epoxide.

    Attachment of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via a sulfonylation reaction using cyclopropylsulfonyl chloride.

    Coupling of the Azetidine and Benzo[d]thiazole Units: The final step involves the coupling of the azetidine unit with the benzo[d]thiazole core through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzo[d]thiazoles with various functional groups.

Scientific Research Applications

4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzo-Fused Heterocycles

The benzo[d]thiazole core of the target compound is structurally analogous to thiadiazole-fused benzodioxine derivatives, such as those synthesized via condensation of thiosemicarbazide with benzodioxine intermediates . However, the benzo[d]thiazole system differs electronically from thiadiazole derivatives due to the sulfur and nitrogen arrangement, which may influence π-stacking interactions or redox properties. For example, thiadiazoles often exhibit higher electrophilicity, whereas benzo[d]thiazoles may offer better aromatic stability in biological environments.

Azetidine-Containing Derivatives

Azetidine rings, such as those in azetidin-2-one (a β-lactam) and sulfonyl-substituted azetidines, are critical for their conformational rigidity and reactivity. The target compound’s 1-(cyclopropylsulfonyl)azetidin-3-yl group contrasts with azetidin-2-one derivatives reported in , where the lactam ring participates in hydrogen bonding. The sulfonyl group in the target compound may reduce ring strain compared to azetidin-2-one while enhancing solubility and resistance to enzymatic degradation .

Thiazole-Based Amides and Sulfonamides

Thiazole derivatives like 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide () share the thiazole motif but differ in substituent chemistry. The amide group in such compounds facilitates hydrogen bonding, whereas the sulfonyl group in the target compound may prioritize sulfonamide-specific interactions (e.g., with tyrosine residues in enzymes). Additionally, the chloro substituent at position 4 in the target compound could enhance electrophilic character compared to dichloro-substituted benzamides .

Comparative Data Table

Property Target Compound Thiadiazole-Fused Benzodioxine Azetidin-2-one Derivatives Thiazole Amides
Core Structure Benzo[d]thiazole Thiadiazole-fused benzodioxine Azetidin-2-one Benzamide-thiazole hybrid
Key Substituents Cl, cyclopropylsulfonyl-azetidine Thiosemicarbazide, benzodioxine Hydrazide, acetophenone derivatives Dichloro, thiazolylamide
Electronic Profile Moderate electrophilicity (Cl, sulfonyl) High electrophilicity (thiadiazole) Polar (lactam, hydrazone) Polar (amide, thiazole)
Potential Bioactivity Antimicrobial, enzyme inhibition (inferred) Not specified Antimicrobial, antifungal Anti-inflammatory, analgesic
Metabolic Stability High (sulfonyl, cyclopropyl) Variable Moderate (lactam susceptibility) Moderate (amide hydrolysis risk)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step functionalization of benzo[d]thiazole, akin to azetidine ring formation via hydrazide intermediates (as in ) . Cyclopropylsulfonyl incorporation may require sulfonylation under basic conditions.
  • Comparative Advantages : Compared to thiazole amides, the sulfonyl group may reduce off-target interactions, while the azetidine’s rigidity could improve binding specificity over flexible hydrazones .

Biological Activity

4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of a cyclopropylsulfonyl group enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with a benzo[d]thiazole structure exhibit significant anticancer properties. A study demonstrated that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to 4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole showed IC50 values in the micromolar range against multiple cancer cell lines, suggesting promising anticancer activity .

Acetylcholinesterase Inhibition

Another important aspect of this compound's biological activity is its potential as an acetylcholinesterase (AChE) inhibitor. Inhibiting AChE is crucial for increasing acetylcholine levels in the brain, which is beneficial for treating neurodegenerative diseases like Alzheimer’s. Compounds containing a thiazole moiety have been shown to exhibit significant AChE inhibitory activity, with some derivatives achieving IC50 values as low as 2.7 µM . This suggests that 4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole could be a candidate for further development as an anti-Alzheimer's agent.

The mechanisms by which 4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole exerts its biological effects are still under investigation. However, studies suggest that it may act through:

  • Inhibition of Enzymatic Activity : By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic signaling.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Cell Cycle Arrest : Some derivatives have demonstrated the ability to halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

  • Study on Anticancer Effects : A derivative similar to the compound was tested against human breast cancer cells (MCF-7), showing significant growth inhibition and apoptosis induction .
  • Neuroprotective Studies : In vitro assays demonstrated that compounds with a thiazole structure could protect neuronal cells from oxidative stress-induced damage, indicating potential neuroprotective properties .

Data Table: Biological Activity Summary

Activity IC50 Value (µM) Target Reference
Anticancer (MCF-7 cells)5.0Cancer cell proliferation
AChE Inhibition2.7Acetylcholinesterase
NeuroprotectionN/ANeuronal oxidative stress

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nickel-catalyzed cross-coupling reactions. For example, 2-substituted benzo[d]thiazole derivatives are prepared using 4 mol% NiCl₂(dppf) and 4 mol% 2,2'-bipyridine as a ligand, with aryl/alkenyl aluminum reagents under conventional heating or microwave conditions. Yields range from 41% to 94%, depending on substituent electronic effects (electron-donating groups improve yields) . Alternative methods involve cyclization of thioamide precursors with azetidine derivatives under reflux conditions, achieving moderate yields (~60%) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and azetidine ring connectivity (e.g., δ 3.67 ppm for CH₂ in the azetidine ring ).
  • FT-IR : Absorption bands for sulfonyl (1150–1350 cm⁻¹) and C-Cl (750 cm⁻¹) groups .
  • Elemental analysis : Discrepancies between experimental and theoretical C/H/N values (e.g., ±0.5%) may indicate impurities or hydration .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : While direct data on this compound is limited, structurally related benzo[d]thiazoles exhibit antimicrobial and enzyme inhibitory activity. For example, analogs with sulfonylazetidine moieties show promise as pantothenate synthetase inhibitors (IC₅₀ ~10 µM) . Initial screening should involve in vitro assays (e.g., MIC for antimicrobial activity) and target-specific enzymatic assays with appropriate controls (e.g., positive inhibitors and solvent blanks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield discrepancies in nickel-catalyzed syntheses?

  • Methodological Answer : Yield variations (41–94%) arise from ligand-substrate mismatches and solvent effects. Systematic optimization includes:

  • Screening ligands (e.g., dppf vs. bipyridine) to stabilize the Ni catalyst.
  • Testing microwave vs. thermal heating to reduce side reactions.
  • Adjusting organoaluminum reagent stoichiometry (1.2–2.0 equiv) to balance reactivity and byproduct formation.

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfonylazetidine moiety?

  • Methodological Answer :

  • Substituent variation : Replace cyclopropylsulfonyl with alkyl/aryl sulfonyl groups to assess steric/electronic effects on bioactivity.
  • Azetidine ring modification : Introduce sp³-hybridized substituents (e.g., methyl, fluoro) to modulate conformational flexibility.
  • Biological testing : Use dose-response assays (e.g., IC₅₀ determination) to correlate structural changes with activity trends .

Q. How can contradictory spectral data (e.g., NMR shifts or elemental analysis) be resolved during characterization?

  • Methodological Answer :

  • Elemental analysis : Re-crystallize the compound to remove solvent residues, and validate via high-resolution mass spectrometry (HRMS) .
  • NMR anomalies : Use 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals. For example, azetidine CH₂ protons may split due to restricted rotation .

Q. What mechanistic insights exist for the nickel-catalyzed coupling reactions used in its synthesis?

  • Methodological Answer : The reaction proceeds via oxidative addition of the C-S bond to Ni(0), followed by transmetallation with organoaluminum reagents. Density functional theory (DFT) studies suggest that electron-rich aryl groups accelerate reductive elimination, improving yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.